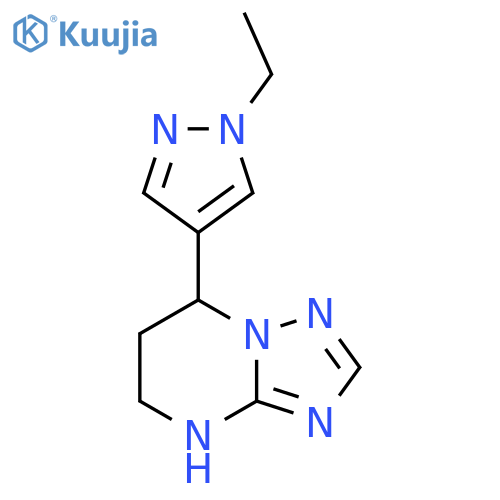

Cas no 1695971-70-0 (1-ethyl-4-{4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-yl}-1H-pyrazole)

1-ethyl-4-{4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-yl}-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 1-ethyl-4-{4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-yl}-1H-pyrazole

- 1-ethyl-4-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole

- 1695971-70-0

- EN300-1119170

-

- インチ: 1S/C10H14N6/c1-2-15-6-8(5-13-15)9-3-4-11-10-12-7-14-16(9)10/h5-7,9H,2-4H2,1H3,(H,11,12,14)

- InChIKey: KPHMYJQSMJMBFW-UHFFFAOYSA-N

- ほほえんだ: N12C(=NC=N1)NCCC2C1C=NN(CC)C=1

計算された属性

- せいみつぶんしりょう: 218.12799447g/mol

- どういたいしつりょう: 218.12799447g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 248

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 60.6Ų

1-ethyl-4-{4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-yl}-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1119170-1g |

1-ethyl-4-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole |

1695971-70-0 | 95% | 1g |

$842.0 | 2023-10-27 | |

| Enamine | EN300-1119170-0.05g |

1-ethyl-4-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole |

1695971-70-0 | 95% | 0.05g |

$707.0 | 2023-10-27 | |

| Enamine | EN300-1119170-0.25g |

1-ethyl-4-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole |

1695971-70-0 | 95% | 0.25g |

$774.0 | 2023-10-27 | |

| Enamine | EN300-1119170-0.1g |

1-ethyl-4-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole |

1695971-70-0 | 95% | 0.1g |

$741.0 | 2023-10-27 | |

| Enamine | EN300-1119170-0.5g |

1-ethyl-4-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole |

1695971-70-0 | 95% | 0.5g |

$809.0 | 2023-10-27 | |

| Enamine | EN300-1119170-10g |

1-ethyl-4-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole |

1695971-70-0 | 95% | 10g |

$3622.0 | 2023-10-27 | |

| Enamine | EN300-1119170-5g |

1-ethyl-4-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole |

1695971-70-0 | 95% | 5g |

$2443.0 | 2023-10-27 | |

| Enamine | EN300-1119170-1.0g |

1-ethyl-4-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole |

1695971-70-0 | 1g |

$1286.0 | 2023-06-09 | ||

| Enamine | EN300-1119170-5.0g |

1-ethyl-4-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole |

1695971-70-0 | 5g |

$3728.0 | 2023-06-09 | ||

| Enamine | EN300-1119170-10.0g |

1-ethyl-4-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole |

1695971-70-0 | 10g |

$5528.0 | 2023-06-09 |

1-ethyl-4-{4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-yl}-1H-pyrazole 関連文献

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

1-ethyl-4-{4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-yl}-1H-pyrazoleに関する追加情報

Introduction to 1-ethyl-4-{4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-yl}-1H-pyrazole (CAS No. 1695971-70-0)

1-ethyl-4-{4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-yl}-1H-pyrazole (CAS No. 1695971-70-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles and triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound make it a promising candidate for the development of new drugs targeting various diseases.

The chemical structure of 1-ethyl-4-{4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-yl}-1H-pyrazole consists of a pyrazole ring fused with a triazolopyrimidine moiety. The presence of the ethyl group at the 1-position of the pyrazole ring and the triazolopyrimidine substituent at the 4-position contributes to its distinct pharmacological properties. These structural elements are crucial for its binding affinity to specific biological targets and its overall bioactivity.

Recent studies have highlighted the potential of 1-ethyl-4-{4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-yl}-1H-pyrazole in various therapeutic areas. One of the most promising applications is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Research has shown that this compound exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, it has been found to inhibit the aggregation of amyloid-beta peptides and reduce oxidative stress in neuronal cells.

In addition to its neuroprotective properties, 1-ethyl-4-{4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-yl}-1H-pyrazole has also shown promise in cancer therapy. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression. The compound's mechanism of action involves targeting multiple signaling pathways that are dysregulated in cancer cells. For example, it has been shown to inhibit the PI3K/Akt/mTOR pathway and activate the p53 tumor suppressor pathway.

The pharmacokinetic properties of 1-ethyl-4-{4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-yl}-1H-pyrazole have also been extensively studied. It exhibits good oral bioavailability and favorable pharmacokinetic profiles in preclinical models. These properties make it an attractive candidate for further development as a potential therapeutic agent. Additionally, its low toxicity and high selectivity for target proteins contribute to its safety profile.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-ethyl-4-{4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-yl}-1H-pyrazole in human subjects. Early results from phase I trials have shown promising outcomes with no significant adverse effects reported. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.

The synthesis of 1-ethyl-4-{4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-yl}-1H-pyrazole has been optimized using modern synthetic techniques to ensure high yields and purity. Various synthetic routes have been explored to improve the efficiency and scalability of its production. These efforts have led to the development of robust methods that can be readily adapted for large-scale manufacturing processes.

In conclusion, 1-Ethyl--{--Triazolo-Apyrimidin--Yl}--Pyrazole (CAS No. 1695971-70) represents a significant advancement in the field of medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it a promising candidate for the development of new therapeutic agents targeting neurodegenerative diseases and cancer. Ongoing research and clinical trials will continue to elucidate its full potential as a valuable tool in modern medicine.

1695971-70-0 (1-ethyl-4-{4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-yl}-1H-pyrazole) 関連製品

- 1337709-11-1(3-(3-METHOXY-2-METHYLPHENYL)MORPHOLINE)

- 2680742-69-0(tert-butyl N-5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-ylcarbamate)

- 1466620-51-8(4-(4-ethoxyphenyl)-1,3-oxazolidin-2-one)

- 2172525-49-2(dimethyl(3-{4-(methylamino)methyl-5-(oxolan-3-yl)-1H-1,2,3-triazol-1-yl}propyl)amine)

- 1002535-22-9(methyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)methylbenzoate)

- 1379873-51-4(methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate)

- 1805009-52-2(Ethyl 5-chloro-4-(difluoromethyl)pyridine-2-acetate)

- 302922-51-6(N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide)

- 2201733-04-0(3-(4-{[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)pyrazine-2-carbonitrile)

- 551920-78-6(N-METHYL-3-(1H-PYRROL-1-YL)-2-THIOPHENECARBOXAMIDE)